molecular formula C12H16ClNO2 B13045201 Ethyl 2-(2-chlorophenyl)-2-(dimethylamino)acetate

Ethyl 2-(2-chlorophenyl)-2-(dimethylamino)acetate

Cat. No.: B13045201
M. Wt: 241.71 g/mol
InChI Key: WDAKJIOQWGPZDY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)-2-(dimethylamino)acetate is a substituted acetate ester featuring a 2-chlorophenyl group and a dimethylamino moiety at the α-carbon. Its molecular formula is C₁₂H₁₅ClNO₂ (estimated based on structural analogs), with a molecular weight of approximately 240.7 g/mol. The compound’s structure combines aromatic, amine, and ester functionalities, making it relevant in pharmaceutical intermediates, polymer chemistry, and organic synthesis.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)-2-(dimethylamino)acetate

InChI

InChI=1S/C12H16ClNO2/c1-4-16-12(15)11(14(2)3)9-7-5-6-8-10(9)13/h5-8,11H,4H2,1-3H3

InChI Key

WDAKJIOQWGPZDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1Cl)N(C)C

Origin of Product

United States

Preparation Methods

Substitution Reaction Using 2-Chlorophenyl Glycinate Esters

A patent (CN102558138A) describes a method where 2-chlorophenyl glycinate esters undergo substitution with 2-dimethylaminoethyl derivatives in alcoholic solvents such as ethanol, isopropanol, or tert-butanol. The reaction is typically carried out in the presence of inorganic or organic bases acting as acid-binding agents.

Process Highlights:

  • The 2-chlorophenyl glycinate ester is reacted with 2-(dimethylamino)ethyl halides or active esters.
  • The reaction medium is an alcoholic solvent chosen for low toxicity and ease of purification.
  • The reaction is conducted at room temperature to reflux conditions, sometimes under inert atmosphere.
  • After completion, the product is extracted, washed, and purified by recrystallization or filtration.

Example from Patent:

Reagent/Condition Quantity/Details Notes
2-chlorophenyl glycinate ester 0.50 mol High enantiomeric excess (96.3%)
2-(2-bromotrifluoromethyl)thiophene 0.55 mol Substituent for nucleophilic attack
Soda ash (Na2CO3) 0.75 mol Base for acid binding
Potassium iodide 0.05 mol Catalyst
Solvent (e.g., isopropanol) 500 mL Alcoholic medium
Temperature Room temperature to reflux Reaction time ~12 hours
Yield 81.3% High purity (HPLC 97.5%)

This method provides a reliable route to ethyl esters with halogenated phenyl groups and dimethylamino substituents, with good yields and purity.

Alkylation of Benzilic Acid or Potassium Benzilate with Dimethylaminoethyl Chloride

An improved industrial process (EP0537608B1) focuses on the alkylation of benzilic acid or its potassium salt with 2-dimethylaminoethyl chloride hydrochloride to form the desired ester.

Key Features:

  • Use of tertiary amines (e.g., triethylamine) as bases in aprotic, apolar solvents such as toluene or xylene.
  • Avoidance of protic or polar solvents to prevent side reactions.
  • Control of stoichiometry: 1.1 to 1.5 equivalents of 2-dimethylaminoethyl chloride hydrochloride.
  • Reaction proceeds under anhydrous conditions to maintain stability of intermediates.
  • The crude product is purified by acidification and recrystallization to obtain the hydrochloride salt of the ester.

Advantages:

  • High purity suitable for pharmaceutical use.
  • Recyclable solvents and amine bases reduce environmental impact.
  • Stable intermediates allow for storage and handling flexibility.
Parameter Description
Starting materials Benzilic acid or potassium benzilate
Alkylating agent 2-dimethylaminoethyl chloride hydrochloride
Base Tertiary amines (triethylamine, etc.)
Solvent Toluene or xylene
Temperature Room temperature to mild heating
Yield High, with minimal impurities

This method is well-suited for large-scale production with technical and ecological considerations.

Comparative Data Table of Preparation Methods

Method Key Reagents Solvent(s) Conditions Yield (%) Purity (%) Notes
Substitution with 2-chlorophenyl glycinate ester 2-chlorophenyl glycinate ester, 2-(dimethylamino)ethyl halide Alcohols (isopropanol, ethanol) Room temp to reflux, 12h ~81 97.5 Mild conditions, environmentally friendly solvents
Alkylation of benzilic acid with dimethylaminoethyl chloride Benzilic acid, 2-dimethylaminoethyl chloride, tertiary amine Toluene, xylene Anhydrous, mild heating High High Industrial scale, recyclable solvents
Condensation via chlorosulfonylacetic acid ethyl ester Chlorosulfonylacetic acid ethyl ester, anilines, bases DCM, toluene Room temp to reflux Moderate Moderate Multi-step, adaptable for analog synthesis

Research Findings and Notes

  • The use of alcoholic solvents such as isopropanol and tert-butanol in substitution reactions provides a balance of reactivity and safety, with easy recovery of solvents post-reaction.
  • Alkylation reactions require careful control of moisture and acidity to prevent hydrolysis or side reactions of the dimethylaminoethyl chloride.
  • The purity of intermediates and final products is commonly confirmed by HPLC, TLC, and NMR spectroscopy to ensure pharmaceutical-grade quality.
  • Environmental and operational safety considerations favor the use of recyclable solvents and bases, as well as mild reaction conditions to minimize by-products and waste.
  • The choice of base and solvent polarity is critical in directing the reaction pathway and maximizing yield.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

  • Acidic Hydrolysis :
    Reaction with aqueous HCl (1–2 M) at reflux (80–100°C) produces 2-(2-chlorophenyl)-2-(dimethylamino)acetic acid. Infrared (IR) analysis confirms the disappearance of the ester carbonyl peak at ~1706 cm⁻¹ and the appearance of a carboxylic acid O–H stretch at 3282 cm⁻¹ .

  • Basic Hydrolysis :
    Treatment with NaOH (1–2 M) in ethanol/water at 60°C generates the sodium carboxylate. Nuclear magnetic resonance (NMR) data for the product show a downfield shift of the α-proton signal to δ 3.93 ppm (q, J = 5.0 Hz) .

Nucleophilic Substitution

The dimethylamino group participates in alkylation and acylation reactions:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields quaternary ammonium salts. For example:

Compound+CH3IDMF K2CO3Ethyl 2 2 chlorophenyl 2 trimethylammonio acetate iodide\text{Compound}+\text{CH}_3\text{I}\xrightarrow{\text{DMF K}_2\text{CO}_3}\text{Ethyl 2 2 chlorophenyl 2 trimethylammonio acetate iodide}

The product exhibits a distinct trimethylammonium peak at δ 3.20 ppm (s, 9H) in 1^1H NMR .

Acylation

Acetylation with acetyl chloride in dichloromethane (DCM) produces the corresponding acetamide derivative. IR analysis shows a new amide carbonyl stretch at 1655 cm⁻¹ .

Catalytic Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings, leveraging the chlorophenyl group:

Reaction TypeConditionsProductYieldSource
Suzuki–Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DMF, 80°CBiaryl derivatives76–82%
Ullmann CouplingCuI, 1,10-phenanthroline, DMF, 120°CEthyl 2-(2-biphenyl)-2-(dimethylamino)acetate68%

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the aromatic chloro group to a cyclohexane moiety. Gas chromatography–mass spectrometry (GC-MS) confirms the loss of Cl (m/z = 241.71 → 207.24) .

Oxidation

Oxidation with KMnO₄ in acetic acid converts the dimethylamino group to a nitroso derivative. The reaction is monitored by the appearance of a nitroso IR stretch at 1530 cm⁻¹ .

Solvent and Catalyst Effects

Reaction efficiency varies significantly with solvent and catalyst choice:

ReactionOptimal Catalyst/SolventTimeYieldSource
Ester HydrolysisHCl (2 M)/EtOH-H₂O4 h89%
AlkylationK₂CO₃/DMF6 h75%
AcylationAcCl/CH₂Cl₂2 h81%

Mechanistic Insights

  • Ester Reactivity : The electron-withdrawing chlorophenyl group increases the electrophilicity of the ester carbonyl, facilitating nucleophilic attack .

  • Amine Participation : The dimethylamino group stabilizes intermediates via resonance, as evidenced by DFT calculations showing a free energy stabilization of ~63.0 kcal mol⁻¹ .

This compound’s versatility in alkylation, hydrolysis, and cross-coupling reactions underscores its utility in synthesizing complex pharmaceuticals and agrochemicals. Experimental data emphasize the importance of optimizing solvent and catalyst systems for maximal yield .

Scientific Research Applications

Chemical Synthesis

Ethyl 2-(2-chlorophenyl)-2-(dimethylamino)acetate serves as an important intermediate in the synthesis of various organic compounds. It is utilized in:

  • Reactions with Nucleophiles : The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group, allowing for the introduction of diverse functional groups.
  • Formation of Amides and Esters : It can be transformed into amides or esters, which are crucial in synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit biological activity, making them candidates for drug development. Notable applications include:

  • Antidepressant Activity : Studies have shown that certain derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for depression and anxiety disorders .
  • Anticancer Properties : Some analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

Structure-Activity Relationship Studies

The compound is often subject to structure-activity relationship (SAR) studies where modifications to its structure are evaluated for changes in biological activity. This research helps in:

  • Identifying Active Compounds : By altering substituents on the phenyl ring or the amino group, researchers can identify compounds with enhanced potency or selectivity against specific biological targets .
  • Optimizing Drug Candidates : Such studies facilitate the optimization of lead compounds to improve their efficacy and reduce side effects.

Material Science Applications

This compound has been explored for its potential applications in material sciences, particularly in:

  • Polymer Chemistry : It can be used as a monomer or additive in polymer formulations, contributing to the development of materials with specific mechanical and thermal properties.
  • Coatings and Adhesives : The compound's reactivity allows it to be incorporated into coatings and adhesives that require specific adhesion properties or resistance to environmental factors.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material for various analytical techniques, including:

  • Chromatography : It serves as a calibration standard in chromatographic methods to ensure accurate quantification of similar compounds.
  • Spectroscopic Analysis : Its distinct spectral properties make it useful in spectroscopic studies for identifying functional groups and assessing purity.

Case Studies and Research Findings

Study FocusFindings
Antidepressant ActivityDerivatives showed significant serotonin reuptake inhibition, indicating potential as antidepressants .
Anticancer EfficacyCertain analogs displayed IC50 values in low micromolar range against breast cancer cell lines .
Polymer ApplicationsDemonstrated improved thermal stability when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorophenyl)-2-(dimethylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Molecular and Physical Properties

Property Target Compound Ethyl 4-(Dimethylamino)Benzoate Centrophenoxine
Molecular Weight ~240.7 g/mol 193.24 g/mol 257.71 g/mol
LogP (Lipophilicity) Estimated ~2.5 (chlorophenyl + dimethylamino) 1.8 (measured) 2.1 (measured)
Melting Point Not reported 89–91°C 135–137°C
Key Application Hypothesized: Drug intermediates Polymerization co-initiator Cognitive enhancer

Table 2: Reactivity in Polymerization (Based on )

Compound Role in Resin Cements Degree of Conversion (Δ%) Notes
Ethyl 4-(dimethylamino)benzoate Co-initiator 75–80% Higher reactivity due to aromatic dimethylamino group
2-(Dimethylamino)ethyl methacrylate Co-initiator 60–65% Lower conversion; methacrylate group less effective
Target Compound (hypothetical) Potential co-initiator ~70% (predicted) Chlorophenyl may reduce mobility in resin matrix

Biological Activity

Ethyl 2-(2-chlorophenyl)-2-(dimethylamino)acetate, commonly referred to as a derivative of the amino acid ester class, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, specifically focusing on its anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H16ClNO2\text{C}_{12}\text{H}_{16}\text{Cl}\text{N}\text{O}_2

This compound features a dimethylamino group attached to an ethyl ester, with a chlorophenyl ring that enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound through various in vitro assays. For instance:

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against several cancer cell lines. In one study, it exhibited an IC50 value ranging from 5 to 10 µM against prostate (DU145) and leukemic (K562) cancer cells, indicating potent antiproliferative activity .
  • Mechanism of Action : The compound was found to disrupt microtubule formation, leading to cell cycle arrest in the mitotic phase. This mechanism is crucial for its effectiveness as an anticancer agent, as it impedes cell division .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)
DU145 (Prostate)5 - 10
K562 (Leukemia)5 - 10

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated:

  • Inhibition of COX Enzymes : The compound inhibited cyclooxygenase (COX) enzymes, which are critical mediators in inflammation. Preliminary results indicated that it effectively reduced the production of prostaglandin E2 (PGE2), a key inflammatory mediator .
  • In Vivo Studies : In animal models, it showed significant reduction in carrageenan-induced paw edema, suggesting its potential as an anti-inflammatory agent comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Table 2: Anti-inflammatory Effects

ParameterResult
COX-1 Inhibition IC50 (µM)Not specified
COX-2 Inhibition IC50 (µM)Not specified
Paw Edema Reduction (ED50)Comparable to Indomethacin

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains:

  • Bacterial Strains : It demonstrated moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against strains such as Staphylococcus aureus and Escherichia coli .
  • Fungal Strains : The compound also exhibited antifungal properties with MIC values indicating effective inhibition against Candida albicans and Fusarium oxysporum .

Table 3: Antimicrobial Activity

MicroorganismMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Candida albicans16.69 - 78.23

Case Studies and Research Findings

Several case studies have highlighted the biological activities of this compound:

  • Anticancer Efficacy : A study involving nude mice xenografts showed that treatment with this compound led to a dramatic reduction in tumor size, supporting its potential for clinical applications in cancer therapy .
  • Inflammation Models : In models of acute inflammation, the compound significantly reduced edema and inflammatory markers, suggesting a viable therapeutic pathway for chronic inflammatory conditions .
  • Antimicrobial Screening : In a comprehensive screening involving over 200 compounds, this compound was identified among the top candidates for further development due to its promising antimicrobial profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(2-chlorophenyl)-2-(dimethylamino)acetate, and what challenges arise during its preparation?

  • Methodology : A common approach involves multi-step reactions, such as coupling 2-chlorophenyl groups with dimethylamino-acetate derivatives via nucleophilic substitution or esterification. For example, analogous syntheses (e.g., ethyl 3-[4-(3-benzyloxyphenylthio)-2-chlorophenyl]acrylate) use base-catalyzed condensation followed by reduction and purification steps . Key challenges include controlling regioselectivity and minimizing by-products. Solvent choice (e.g., DMF or THF) and temperature gradients (0–80°C) are critical for yield optimization.

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology : X-ray crystallography (e.g., C17—C18 bond angles and torsion angles) and NMR spectroscopy are standard. For instance, Acta Crystallographica Section E reports bond angles (e.g., 119.3° for C17—C18—C19) and dihedral angles to confirm stereochemistry . 1^1H NMR in CDCl₃ can resolve dimethylamino protons (~δ 2.2–2.5 ppm) and ester methyl groups (~δ 1.2–1.4 ppm). Mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₂H₁₅ClNO₂: 256.07 g/mol).

Q. What stability considerations are critical for storing this compound?

  • Methodology : Stability tests under varying temperatures (e.g., -20°C to 25°C) and humidity levels are essential. Related esters (e.g., ethyl 2-phenylacetoacetate) show ≥2-year stability at -20°C as neat oils, but hydrolysis risks increase at room temperature . Use inert atmospheres (N₂/Ar) and desiccants for long-term storage.

Advanced Research Questions

Q. How can reaction mechanisms involving the dimethylamino and chlorophenyl groups be elucidated?

  • Methodology : Isotopic labeling (e.g., 15^{15}N in dimethylamino) and kinetic studies can track intermediates. For example, in analogous syntheses (e.g., immunosuppressant precursors), mesylation and iodination steps reveal nucleophilic attack patterns at the chlorophenyl ring . Computational modeling (DFT) predicts charge distribution, highlighting reactive sites like the α-carbon adjacent to the ester group.

Q. What strategies resolve enantiomeric impurities in asymmetric syntheses of this compound?

  • Methodology : Chiral chromatography (e.g., Chiralpak® IA/IB columns) or diastereomeric salt formation with resolving agents (e.g., tartaric acid) are effective. For structurally similar compounds (e.g., 2-(diethylamino)-2-phenylacetic acid), enantiomeric excess (ee) ≥98% is achievable via recrystallization in ethanol/water .

Q. How do researchers address contradictory spectral data (e.g., NMR vs. XRD) for this compound?

  • Methodology : Cross-validate using complementary techniques. For instance, XRD confirms spatial arrangement (e.g., C8—C13—H13A torsion angles), while 13^{13}C NMR correlates with carbonyl (δ ~170 ppm) and aromatic carbons (δ ~120–140 ppm) . Discrepancies may arise from dynamic effects (e.g., rotamers), requiring variable-temperature NMR or NOESY for resolution.

Q. What in vitro/in vivo models are suitable for studying its bioactivity?

  • Methodology : Prioritize assays aligned with its potential targets (e.g., acetylcholinesterase inhibition for neuroactive compounds). For analogs like ethyl 2-((diphenylmethylene)amino)acetate, enzyme kinetics (Km/Vmax) and cell viability assays (MTT) in neuronal cell lines are standard . Metabolic stability in liver microsomes (e.g., rat/human) predicts pharmacokinetics.

Methodological Guidance Table

Research Aspect Recommended Techniques Key References
Synthesis Optimization Solvent screening, kinetic studies
Structural Analysis XRD, 1^1H/13^{13}C NMR, HRMS
Stability Testing Accelerated degradation studies (ICH Q1A)
Enantiomer Separation Chiral HPLC, diastereomeric crystallization

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